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Compound of Interest

Compound Name:
Lopinavir N2,N5-Divalinate

Impurity

Cat. No.: B1154473

Get Quote

Application Note: Synthesis of Lopinavir N2,N5-Bis(L-Valyl) Reference Standard

Part 1: Introduction & Strategic Context
In the asymmetric synthesis of the HIV protease inhibitor Lopinavir, the control of

regiochemistry on the pseudo-C2-symmetric core diamine is a Critical Process Parameter

(CPP).[1] The core intermediate, (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol, possesses

two amine sites (N2 and N5) with similar nucleophilicity.[1]

The standard manufacturing process requires desymmetrization: one amine couples with a

valine-derived cyclic urea, while the other couples with a (2,6-dimethylphenoxy)acetyl moiety.

[1] A major failure mode in this sequence is the symmetric double acylation, leading to bis-

substituted impurities.

This Application Note details the synthesis of the N2,N5-divalinate reference standard

(specifically, the N,N’-bis(L-valyl) derivative of the core diamine).[1] This compound serves as a

critical System Suitability Standard for HPLC monitoring, allowing process chemists to quantify

the "double-valine" impurity formed during the initial coupling steps.
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Part 2: Synthesis Protocol
Retrosynthetic Logic
The synthesis utilizes a "brute-force" symmetric coupling strategy to ensure complete

conversion of the core diamine to the bis-valyl species, avoiding the formation of the mono-

substituted product desired in the actual drug synthesis.[1]

Target Molecule: (2S,3S,5S)-2,5-bis((S)-2-amino-3-methylbutanamido)-1,6-diphenylhexan-3-

ol.[1]

Starting Material: (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol (Lopinavir Core).[1]

Reagent: N-Cbz-L-Valine (Z-Val-OH) or N-Boc-L-Valine.[1] Note: We will use Cbz protection

for robust UV detection during intermediate purification, followed by hydrogenolysis if the

free amine is required.

Reagents & Stoichiometry
Component Role Equiv. Mol. Wt.

Amount
(Example)

Lopinavir Core

Diamine
Substrate 1.0 284.40 10.0 g

N-Cbz-L-Valine Reagent 2.5 251.28 22.1 g

EDC[1]·HCl Coupling Agent 3.0 191.70 20.2 g

HOBt

(anhydrous)
Additive 3.0 135.12 14.2 g

DIPEA Base 6.0 129.24 27.2 g (36.7 mL)

DMF Solvent N/A N/A 100 mL

Step-by-Step Methodology
Step 1: Activation of Valine (Pre-activation)[1]
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Charge a 500 mL 3-neck Round Bottom Flask (RBF) with N-Cbz-L-Valine (22.1 g) and DMF

(80 mL).

Cool the solution to 0–5 °C using an ice/water bath.

Add HOBt (14.2 g) and EDC·HCl (20.2 g) in single portions.

Stir for 30 minutes at 0–5 °C to form the active ester. Expert Insight: Pre-activation minimizes

racemization of the sensitive Valine stereocenter.

Step 2: Coupling Reaction

In a separate vessel, dissolve the Lopinavir Core Diamine (10.0 g) in DMF (20 mL) and

DIPEA (36.7 mL).

Add the amine solution dropwise to the activated valine mixture over 20 minutes, maintaining

internal temperature < 10 °C.

Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C).

Stir for 12–16 hours.

IPC (In-Process Control): Check by HPLC. The limit for mono-acylated intermediate should

be < 0.5%.[1] If high, add 0.2 eq of activated valine and stir for 2 hours.

Step 3: Workup & Isolation[1]

Quench the reaction by pouring into cold 5% NaHCO₃ solution (500 mL) under rapid stirring.

The product typically precipitates as a white/off-white solid.[1]

Filter the solids and wash with water (3 x 100 mL) to remove residual DMF and urea

byproducts.

Dissolve the wet cake in Ethyl Acetate (300 mL).

Wash the organic layer with 1M HCl (2 x 100 mL) to remove unreacted amine/DIPEA,

followed by Brine (100 mL).[1]
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Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Deprotection (Hydrogenolysis) - Optional if Free Amine Required[1]

Dissolve the Cbz-protected intermediate (approx. 25 g) in Methanol (250 mL).

Add 10% Pd/C (2.5 g, 50% wet).

Hydrogenate at 40 psi H₂ pressure for 4–6 hours at 25 °C.

Filter catalyst through Celite.

Concentrate filtrate to obtain the crude N2,N5-divalinate.

Step 5: Final Purification (Flash Chromatography)

Stationary Phase: Silica Gel (230-400 mesh).[1]

Mobile Phase: DCM:MeOH:NH₄OH (90:10:1).[1]

Yield Target: 75–85% overall.

Characterization: 1H NMR (DMSO-d6) should show disappearance of aromatic Cbz protons

(if deprotected) and integration of 12 methyl protons (from two Valine isopropyl groups).[1]

Part 3: Visualization of Reaction Pathways
The following diagram illustrates the competitive pathways in Lopinavir synthesis and the

specific isolation of the N2,N5-Divalinate standard.
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Caption: Synthesis pathway showing the deliberate generation of the Symmetric N2,N5-

Divalinate impurity (Black Node) versus the desired asymmetric Lopinavir pathway.

Part 4: Analytical Validation (Self-Validating System)
To ensure this protocol produces a valid reference standard, the following orthogonal checks

must be performed:

Mass Spectrometry (LC-MS):

Expected [M+H]+: Calculate based on Cbz-protected or free amine.

Free Base Formula: C₂₈H₄₂N₄O₃ (approx MW 482.6 g/mol ).[1]

Diagnostic: Look for the "half-mass" fragment in MS/MS due to the pseudo-symmetry of

the molecule, distinct from the asymmetric fragmentation of Lopinavir.[1]

NMR Regiochemistry Check:

In Lopinavir (asymmetric), the H-2 and H-5 protons of the hexanol core have distinct

chemical shifts.[1]
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In the N2,N5-divalinate (symmetric), H-2 and H-5 should appear as a simplified,

overlapping multiplet (or very close doublets) due to the restoration of C2-symmetry (or

pseudo-symmetry depending on the core stereochemistry). This symmetry is the primary

confirmation of bis-substitution.[1]

Chiral Purity:

Use a Chiralpak AD-H column (Hexane:IPA) to ensure no racemization of the Valine

occurred during the EDC coupling.[1] The presence of D-Valine diastereomers would

render the standard invalid for precise impurity quantification.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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